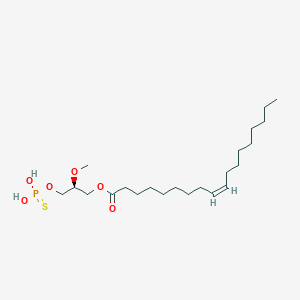
(S)-OMPT Triethylammonium salt
描述
(2S)-OMPT 是一种手性化合物,在各个科学领域具有重要意义。它以其独特的手性结构而闻名,该结构在其反应性和与生物系统的相互作用中起着至关重要的作用。
准备方法
合成路线和反应条件
(2S)-OMPT 的合成通常涉及不对称还原反应。 一种常用的方法是利用发酵乳杆菌的羰基还原酶催化 2-氯-β-酮酯的还原,生成 (2S)-OMPT 。反应条件包括使用葡萄糖脱氢酶作为辅因子和氢供体,使该过程环境友好,适合工业化生产。
工业生产方法
(2S)-OMPT 的工业生产通常采用含有特定酶的工程菌,以提高产量和选择性。 该工艺涉及制备静止细胞悬液,然后进行超声波或加压破碎,获得含有所需酶的细胞上清液 。该方法的优点在于简单、底物浓度高、底物通用性广。
化学反应分析
反应类型
(2S)-OMPT 会经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢气。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个原子或原子团取代一个原子或原子团。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂。反应条件根据所需产物而异,但通常涉及控制温度和 pH 值,以确保选择性和产率。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,(2S)-OMPT 的氧化可以导致形成相应的酮或醛,而还原可以生成醇。
科学研究应用
(2S)-OMPT 在科学研究中具有广泛的应用:
化学: 用作复杂有机分子合成中的手性砌块。
生物学: 研究其与酶和其他生物分子的相互作用。
医学: 研究其潜在的治疗效果,包括抗癌和抗炎特性。
作用机制
(2S)-OMPT 的作用机制涉及其与特定分子靶标(如酶和受体)的相互作用。该化合物的立体化学使其能够进入酶的活性位点,促进或抑制生化反应。 所涉及的途径通常包括导致各种生理效应的信号转导机制 .
相似化合物的比较
类似化合物
一些与 (2S)-OMPT 相似的化合物包括:
- (2S,3S)-2-氯-3-羟基酯
- (2S)-柚皮素
- (2S)-伪麻黄碱
独特性
(2S)-OMPT 与这些类似化合物不同之处在于其特定的立体化学以及由此产生的独特的反应性和选择性。这使其在需要高精度的应用中特别有价值,例如药物合成和酶研究。
属性
IUPAC Name |
N,N-diethylethanamine;[(2S)-3-dihydroxyphosphinothioyloxy-2-methoxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43O6PS.2C6H15N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(23)27-19-21(26-2)20-28-29(24,25)30;2*1-4-7(5-2)6-3/h10-11,21H,3-9,12-20H2,1-2H3,(H2,24,25,30);2*4-6H2,1-3H3/b11-10-;;/t21-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHELRVLEXVWOAY-JNYXYQEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=S)(O)O)OC.CCN(CC)CC.CCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=S)(O)O)OC.CCN(CC)CC.CCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H73N2O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (2S)-OMPT acts as a potent and specific agonist for Lysophosphatidic Acid Receptor 3 (LPA3), a G protein-coupled receptor. [, , , , , ] Binding of (2S)-OMPT to LPA3 initiates a signaling cascade involving G proteins, leading to various downstream effects depending on the cell type. These effects include:
- Calcium Release: (2S)-OMPT stimulates calcium release from intracellular stores in LPA3-expressing cells, including rat hepatoma cells and human ovarian cancer cells. []
- MAPK and Akt Activation: The compound activates the MAPK and Akt signaling pathways, which are crucial for cell proliferation, survival, and differentiation. [, ]
- Cytokine Production: (2S)-OMPT induces the production of cytokines like IL-6 and IL-8, particularly in the context of inflammatory responses. [, ]
- Modulation of Hematopoiesis: Research suggests that (2S)-OMPT, through LPA3 activation, can promote erythropoiesis (red blood cell formation) and inhibit megakaryopoiesis (platelet formation). [, ]
- Suppression of NETosis: Studies in mouse models of sepsis indicate that (2S)-OMPT can suppress the formation of neutrophil extracellular traps (NETs), which are implicated in thrombosis and organ damage. []
ANone: While the provided research papers focus on the biological activity and therapeutic potential of (2S)-OMPT, they don't delve into detailed structural characterization like molecular formula, weight, or spectroscopic data. These aspects are typically found in chemical synthesis and characterization publications or patents related to the compound.
A: The research highlights the significance of the (2S) stereochemistry for the activity of OMPT. The (2S)-OMPT enantiomer exhibits significantly higher potency (5-to-20 fold) compared to its (2R) counterpart in activating LPA3 and eliciting downstream responses. [] This suggests a crucial role of stereospecific interactions with the receptor.
ANone: Research demonstrates the efficacy of (2S)-OMPT in various experimental models:
- In vitro: (2S)-OMPT effectively induces calcium release, MAPK and Akt activation, and cytokine production in LPA3-expressing cell lines, including human ovarian cancer cells. [, ]
- In vivo: (2S)-OMPT exhibits therapeutic potential in a mouse model of sepsis, where it improves survival rates, reduces organ damage, and suppresses NETosis. [] Additionally, studies indicate its ability to promote erythropoiesis in both cell cultures and animal models. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



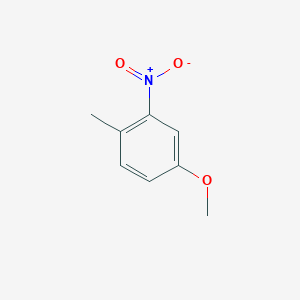
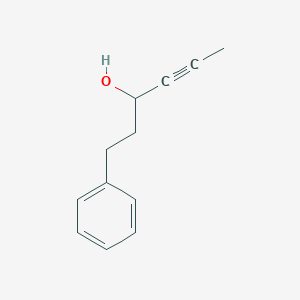
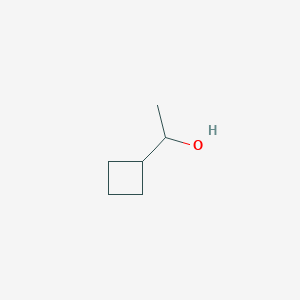
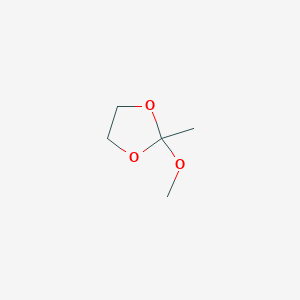
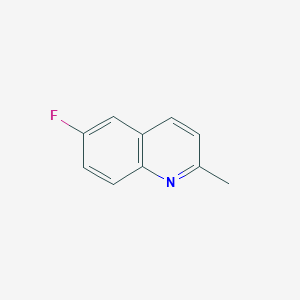
![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)

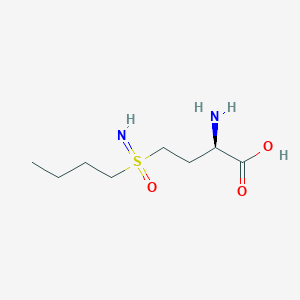
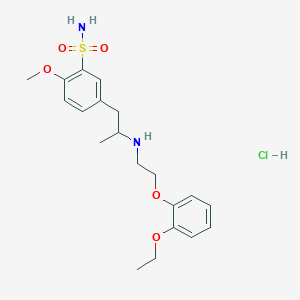

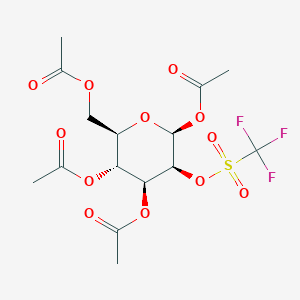
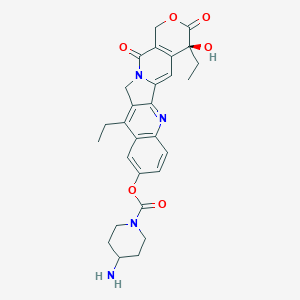
![2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24367.png)
